Dihidrocloruro de 1-bencil-3-(2-bromofenil)piperazina

Descripción general

Descripción

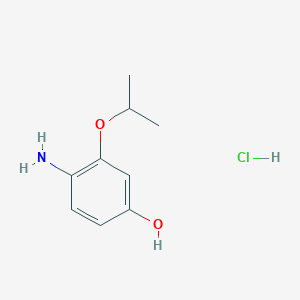

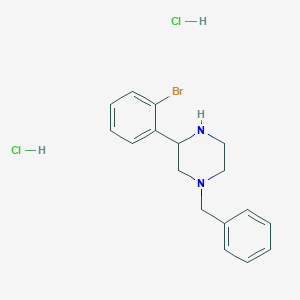

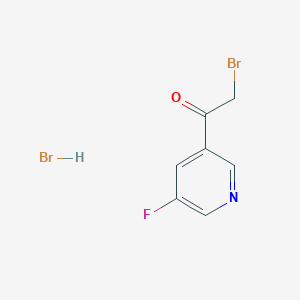

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is a chemical compound that is widely used in scientific research. It is categorized as a piperazine and has stimulant properties . The compound is regulated as a Schedule I compound in the United States .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is C17H20BrClN2 . The molecular weight is 367.72 .Chemical Reactions Analysis

The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride involves several chemical reactions. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is a white solid . The compound exhibits diverse properties that make it valuable for studying various biological processes.Aplicaciones Científicas De Investigación

Investigación en Neurociencia

Dihidrocloruro de 1-bencil-3-(2-bromofenil)piperazina: se utiliza en la investigación en neurociencia como compuesto de referencia para estudios farmacológicos . Sus efectos en el sistema nervioso central lo convierten en una herramienta valiosa para investigar las vías y los trastornos neurológicos.

Estudios de Cardiología

En cardiología, este compuesto sirve como un estándar de referencia en el desarrollo de nuevos agentes terapéuticos . Ayuda en el estudio de las enfermedades cardiovasculares y la selección de medicamentos para posibles efectos cardioprotectores.

Aplicaciones en Oncología

El papel del compuesto en oncología está ligado a su uso en pruebas farmacéuticas, donde actúa como material de referencia para la síntesis de nuevos fármacos . Los investigadores pueden explorar su eficacia y seguridad en el contexto del tratamiento del cáncer.

Investigación Farmacológica

“this compound” es significativo en farmacología para la prueba de fármacos y el desarrollo de nuevos medicamentos . Sus propiedades moleculares son cruciales para comprender las interacciones y los efectos de los fármacos.

Análisis Bioquímico

En bioquímica, el compuesto se utiliza para estudiar las reacciones enzimáticas y las vías bioquímicas . Su interacción con diversas biomoléculas puede arrojar luz sobre los procesos metabólicos y el desarrollo de ensayos bioquímicos.

Estudios Toxicológicos

Este producto químico sirve como una referencia importante en toxicología, ayudando a evaluar la seguridad y el riesgo de nuevas entidades químicas . Se utiliza para comprender los efectos tóxicos de las sustancias en los sistemas biológicos.

Investigación en Biología Molecular

“this compound” se aplica en biología molecular para estudiar el material genético y la síntesis de proteínas . Ayuda en la investigación de la expresión genética y las interacciones moleculares.

Química Analítica

El compuesto se emplea en química analítica para el desarrollo de nuevos métodos sintéticos y el análisis de compuestos químicos . Es un estándar clave para validar las técnicas analíticas y garantizar resultados precisos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is related to benzylpiperazine, which is known to have euphoriant and stimulant properties . The effects of Benzylpiperazine are similar to amphetamine .

Mode of Action

Given its relation to benzylpiperazine, it may interact with the central nervous system in a manner similar to amphetamines .

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound.

Result of Action

Benzylpiperazine is known to have euphoriant and stimulant effects, similar to amphetamines .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can bind to certain receptors in the body, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can modulate the expression of certain genes, thereby affecting the production of proteins involved in critical cellular functions . These effects can have significant implications for both normal cellular processes and disease states.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can activate certain receptors by binding to them and inducing conformational changes that trigger downstream signaling cascades . These interactions can lead to changes in gene expression, protein production, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can remain stable under certain conditions, maintaining its biological activity for extended periods. Under other conditions, it may degrade, leading to a loss of activity and potential formation of degradation products that could have different biological effects . Long-term studies in vitro and in vivo have provided valuable insights into the temporal dynamics of this compound’s effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can vary with different dosages in animal models. At lower doses, this compound may exert beneficial effects, such as modulating specific signaling pathways or enhancing certain cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage, disruption of normal cellular processes, and induction of apoptosis . Threshold effects have been observed in some studies, indicating that there is a specific dosage range within which 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride exerts its optimal effects without causing significant toxicity .

Metabolic Pathways

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For example, certain transporters may actively transport 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride across cell membranes, while binding proteins may sequester it in specific organelles . These processes are crucial for determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can direct 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride to particular subcellular locations, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function.

Propiedades

IUPAC Name |

1-benzyl-3-(2-bromophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2.2ClH/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14;;/h1-9,17,19H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQDTQEQADGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)